molecular formula C7H14O2 B13497661 rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis

rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis

Cat. No.: B13497661
M. Wt: 130.18 g/mol
InChI Key: QQMNGJDCGZZYLN-RNFRBKRXSA-N
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Description

rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis is a chiral tetrahydropyran (oxane) derivative featuring a hydroxymethyl group at the 2-position and a methyl group at the 6-position on the oxane ring. The cis stereochemistry (2R,6R) indicates that both substituents occupy equatorial positions, minimizing steric strain and stabilizing the molecule .

Key structural attributes:

  • Molecular formula: C₇H₁₄O₂
  • Stereochemistry: cis-(2R,6R) configuration
  • Functional groups: Hydroxymethyl (-CH₂OH), methyl (-CH₃), and ether (oxane ring)

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

[(2R,6R)-6-methyloxan-2-yl]methanol

InChI

InChI=1S/C7H14O2/c1-6-3-2-4-7(5-8)9-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

QQMNGJDCGZZYLN-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](O1)CO

Canonical SMILES

CC1CCCC(O1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis typically involves the reduction of the corresponding oxanone or oxirane derivatives. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reduction processes using similar reagents but optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Mechanism of Action

The mechanism of action of rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Features

Table 1: Structural Comparison with Related Compounds
Compound Name Molecular Formula Stereochemistry Key Substituents Source/Application
rac-[(2R,6R)-6-methyloxan-2-yl]methanol C₇H₁₄O₂ cis-(2R,6R) Oxane, -CH₂OH, -CH₃ Synthetic intermediate
rac-(2R,6R)-2-(3-Cyclopropyl-oxadiazolyl)morpholine-4-carboxamide C₁₃H₂₀N₄O₃ cis-(2R,6R) Morpholine, oxadiazole, -CH₃ Pharmaceutical candidate
Methyl 2-(3,5-dihydroxy-2-[(2R,6R)-6-methyloxan-2-yl]acetyl)phenylacetate C₂₂H₂₆O₈ (2R,6R)-oxane fragment Natural product derivative, acetylated oxane Natural product isolate
SY212781 (rac-2-[(1S,2R)-cyclopentyl]acetic acid) C₁₀H₁₇NO₄ (1S,2R)-cyclopentane Cyclopentane, Boc-protected amine Synthetic intermediate

Key Observations :

  • Compared to the morpholine derivative in , the oxane ring lacks nitrogen, reducing hydrogen-bonding capacity but enhancing metabolic stability .
  • SY212781 () highlights the prevalence of chiral cyclopropane/cyclopentane systems in synthetic intermediates, contrasting with the oxane scaffold’s rigidity .

Physical and Chemical Properties

Though explicit data (e.g., melting point, solubility) are absent in the evidence, inferences can be drawn:

  • Hydrophilicity : The hydroxymethyl group enhances water solubility compared to purely hydrocarbon analogs.
  • Stability : The cis configuration and equatorial substituents likely improve thermal stability, as seen in similar cyclic ethers .

Biological Activity

The compound rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis is a chiral organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Reduction of Ketones : A common approach involves the reduction of a corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction typically occurs under inert atmospheric conditions to prevent oxidation and is followed by purification techniques like recrystallization or chromatography.
  • Catalytic Hydrogenation : Industrially, catalytic hydrogenation is employed to produce this compound efficiently at scale. This method reduces the ketone in the presence of a catalyst under high pressure and temperature.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to modulation of cellular processes. Its hydroxyl group can form hydrogen bonds that influence its selectivity and activity.
  • Cell Penetration : Preliminary studies suggest that structural features of the compound might facilitate its penetration into cells, potentially enhancing its bioavailability and efficacy in therapeutic applications .

Biological Activity

Research into the biological activity of this compound has revealed several promising properties:

  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems .
  • Antibacterial Effects : The compound has been evaluated for its antibacterial activity against various pathogens. Similar compounds have shown significant inhibitory effects against bacteria, suggesting potential applications in antimicrobial therapies .
  • Potential Therapeutic Applications : Ongoing research is investigating the use of this compound as a precursor for drug development, particularly in targeting diseases where oxidative stress plays a role.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameConfigurationBiological Activity
(2R,6R)-6-methyloxan-2-ylmethanol, transTransDifferent physical and chemical properties
(2S,6S)-6-methyloxan-2-ylmethanol, cisCisVaries in biological interactions
6-methyloxan-2-ylmethanolRacemicLacks specific stereochemical activity

This table highlights how variations in stereochemistry can affect the biological activity and applications of these compounds.

Case Studies

Recent studies have provided insights into the practical applications of this compound:

  • In vitro Studies : Laboratory experiments demonstrated that this compound exhibits significant antioxidant activity compared to controls. The mechanism involves scavenging free radicals and reducing oxidative damage in cellular models.
  • Antimicrobial Testing : In a comparative study with other bioactive compounds, rac-[(2R,6R)-6-methyloxan-2-yl]methanol showed promising results against common bacterial strains with minimal cytotoxicity in human cell lines.
  • Therapeutic Potential : Investigations into its role as a drug precursor have indicated that modifications to the hydroxyl group can enhance its efficacy against specific targets involved in disease pathways.

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